molecular formula C22H25Cl2NO3 B607073 DETQ CAS No. 1638667-81-8

DETQ

Cat. No.: B607073
CAS No.: 1638667-81-8
M. Wt: 422.3 g/mol
InChI Key: CWRORBWPLQQFMX-UONOGXRCSA-N
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Scientific Research Applications

DETQ has several scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the dopamine D1 receptor and its modulation.

    Biology: It is used in biological studies to understand the role of dopamine D1 receptors in various physiological processes.

    Medicine: this compound has potential therapeutic applications in treating disorders related to dopamine dysregulation, such as Parkinson’s disease and schizophrenia.

    Industry: this compound can be used in the development of new drugs targeting the dopamine D1 receptor.

Mechanism of Action

DETQ acts as a positive allosteric modulator (PAM) of the dopamine D1 receptor . It increases cAMP in HEK293 cells expressing the human D1 receptor . The exact mechanism of action of this compound is not fully understood, but it’s believed to involve the enhancement of dopamine D1 receptor signaling .

Preparation Methods

The synthesis of DETQ involves several steps, starting with the preparation of the core isoquinoline structure. The synthetic route typically includes:

    Formation of the Isoquinoline Core: The core structure is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Functional Group Modifications:

    Final Assembly: The final step involves the coupling of the dichlorophenyl group to the isoquinoline core under specific reaction conditions.

Industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

DETQ undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

DETQ is compared with other similar compounds such as LY3154207 and A-77636. These compounds also target the dopamine D1 receptor but have different pharmacokinetic properties and potencies. For example:

This compound’s uniqueness lies in its selective allosteric modulation, which offers potential advantages over direct agonists, such as reduced side effects and improved selectivity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of compound DETQ can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "ethyl cyanoacetate", "ammonium acetate", "ethyl iodide", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethoxybenzaldehyde and ethyl cyanoacetate in the presence of ammonium acetate to form 2-(2,5-dimethoxyphenyl)-3-cyanoacrylic acid ethyl ester.", "Step 2: Ethylation of the cyano group in the above product using ethyl iodide and sodium hydroxide to form ethyl 2-(2,5-dimethoxyphenyl)-3-ethylcyanoacetate.", "Step 3: Hydrolysis of the ester group in the above product using hydrochloric acid to form 2-(2,5-dimethoxyphenyl)-3-ethylcyanoacetic acid.", "Step 4: Decarboxylation of the above product using sodium hydroxide to form 2-(2,5-dimethoxyphenyl)ethylamine.", "Step 5: Quaternization of the above product using methyl iodide to form N,N,N-trimethyl-2-(2,5-dimethoxyphenyl)ethylammonium iodide (DETQ)." ] }

CAS No.

1638667-81-8

Molecular Formula

C22H25Cl2NO3

Molecular Weight

422.3 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone

InChI

InChI=1S/C22H25Cl2NO3/c1-13-15-6-4-7-18(22(2,3)28)16(15)10-14(12-26)25(13)21(27)11-17-19(23)8-5-9-20(17)24/h4-9,13-14,26,28H,10-12H2,1-3H3/t13-,14+/m0/s1

InChI Key

CWRORBWPLQQFMX-UONOGXRCSA-N

Isomeric SMILES

C[C@H]1C2=C(C[C@@H](N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)C(=CC=C2)C(C)(C)O

SMILES

O=C(N1[C@@H](C)C2=C(C(C(C)(O)C)=CC=C2)C[C@@H]1CO)CC3=C(Cl)C=CC=C3Cl

Canonical SMILES

CC1C2=C(CC(N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)C(=CC=C2)C(C)(C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DETQ

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 1-((1S,3R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-2-(2,6-dichlorophenyl)ethan-1-one (0.054 g, 100 μmol) in THF (1.0 mL). Add tetrabutylammonium fluoride (0.11 mL, 110 μmol, 1M in THF). Stir 30 min. Add saturated ammonium chloride solution and extract with ethyl acetate three times. Combine the ethyl acetate extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to give a residue. Purify the residue by silica gel chromatography, eluting with ethyl acetate: hexanes (gradient, 10-100%) to give the title compound as a white foam (0.03 g, 71 μmol). MS (m/z): 422 (M+1).
Name
1-((1S,3R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-2-(2,6-dichlorophenyl)ethan-1-one
Quantity
0.054 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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